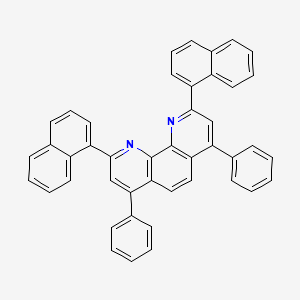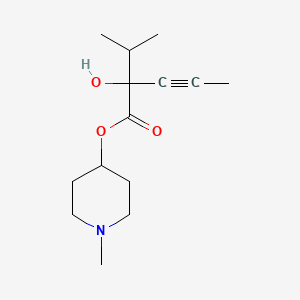
2,9-dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline is a complex organic compound known for its unique structural properties. It is often used in various scientific and industrial applications, particularly in the field of organic electronics. The compound is characterized by its phenanthroline core, which is substituted with naphthyl and phenyl groups, enhancing its electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the condensation of 1,10-phenanthroline with naphthyl and phenyl substituents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for efficiency and cost-effectiveness, often utilizing automated reactors and continuous flow systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or organometallic reagents under controlled temperatures.
Major Products
The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2,9-Dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Employed in organic light-emitting diodes (OLEDs) and photovoltaic devices as an electron transport material
Wirkmechanismus
The compound exerts its effects primarily through its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and electronic properties. The phenanthroline core plays a crucial role in these interactions, providing a rigid and planar structure that facilitates binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Known for its use in similar applications but with different electronic properties.
2,9-Di(2-naphthyl)-4,7-diphenyl-1,10-phenanthroline: A close relative with slight variations in its substituents, affecting its reactivity and applications.
Uniqueness
2,9-Dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline stands out due to its specific substitution pattern, which enhances its electronic properties and makes it particularly suitable for use in advanced electronic devices and as a versatile ligand in coordination chemistry .
Eigenschaften
Molekularformel |
C44H28N2 |
|---|---|
Molekulargewicht |
584.7 g/mol |
IUPAC-Name |
2,9-dinaphthalen-1-yl-4,7-diphenyl-1,10-phenanthroline |
InChI |
InChI=1S/C44H28N2/c1-3-13-31(14-4-1)39-27-41(35-23-11-19-29-17-7-9-21-33(29)35)45-43-37(39)25-26-38-40(32-15-5-2-6-16-32)28-42(46-44(38)43)36-24-12-20-30-18-8-10-22-34(30)36/h1-28H |
InChI-Schlüssel |
CSSIXDGXAMEVEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C6=CC=CC7=CC=CC=C76)C8=CC=CC9=CC=CC=C98 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)





![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)

